
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13FN4OS2 and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Molecular Information:
- Common Name: this compound
- CAS Number: 1203109-27-6
- Molecular Formula: C15H13FN4OS2
- Molecular Weight: 348.4 g/mol
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar thiazole and thiadiazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxicity of several related compounds against three human cancer cell lines: hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|---|
4f | HePG-2 | 5.05 | Sorafenib 9.18 |
4f | MCF-7 | 2.74 | Sorafenib 5.47 |
4r | HCT-116 | 7.81 | Sorafenib 9.18 |
The compound 4f demonstrated potent inhibitory effects comparable to sorafenib, a well-known anticancer drug, indicating its potential as an effective therapeutic agent.
The mechanism by which these compounds exert their anticancer effects includes the inhibition of key signaling pathways involved in tumor growth and proliferation. Specifically, compounds like 4f have shown to inhibit BRAF and VEGFR-2 kinases with IC50 values similar to sorafenib:
Target Enzyme | Compound 4f IC50 (µM) | Sorafenib IC50 (µM) |
---|---|---|
BRAF | 0.194 | 0.171 |
VEGFR-2 | 0.071 | 0.069 |
These findings suggest that this compound may act through similar pathways as established inhibitors.
Apoptosis Induction
In addition to inhibiting growth, the compound also promotes apoptosis in cancer cells. In vitro studies indicated that treatment with compound 4f resulted in a significant increase in apoptotic cell populations:
"Compound 4f resulted in a significant rise in the proportion of apoptotic cells to 37.83%, compared to only 0.89% in untreated control cells."
This finding underscores the potential of this compound in triggering programmed cell death, a critical mechanism for effective cancer therapy.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS2/c1-2-3-11-13(23-20-19-11)14(21)18-15-17-12(8-22-15)9-4-6-10(16)7-5-9/h4-8H,2-3H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVPEJCEHCVQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.